1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-methoxyphenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
Overview
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3-methoxyphenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that features multiple functional groups, including an oxadiazole ring, a triazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3-methoxyphenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide typically involves multiple steps. One common approach includes the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Formation of the triazole ring: This step often involves a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.
Condensation reaction: The final step involves the condensation of the intermediate with 3-methoxybenzaldehyde to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3-methoxyphenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens, acids, and bases can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxides, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3-methoxyphenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Chemical Research: The compound can serve as a model system for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3-methoxyphenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,5-oxadiazole derivatives: These compounds share the oxadiazole ring and may have similar reactivity and applications.
1,2,3-triazole derivatives: These compounds share the triazole ring and are often used in click chemistry and drug development.
Methoxyphenyl derivatives: These compounds contain the methoxyphenyl group and are used in various chemical and pharmaceutical applications.
Uniqueness
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3-methoxyphenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide is unique due to the combination of its functional groups, which confer specific chemical properties and potential applications. The presence of both oxadiazole and triazole rings, along with the methoxyphenyl group, makes it a versatile compound for various research and industrial purposes.
Properties
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-methoxyphenyl)methylideneamino]-5-methyltriazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N8O3/c1-8-11(17-21-22(8)13-12(15)19-25-20-13)14(23)18-16-7-9-4-3-5-10(6-9)24-2/h3-7H,1-2H3,(H2,15,19)(H,18,23)/b16-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNSTPPPPOQKOT-FRKPEAEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)NN=CC3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C/C3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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